molecular formula C35H38Cl2N8O4 B105839 Itraconazole CAS No. 873066-43-4

Itraconazole

Cat. No. B105839
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ZPGVKDDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Itraconazole Description

Itraconazole is a triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. It is an orally active drug that has been approved for use in treating superficial and systemic mycoses. Itraconazole works by inhibiting fungal cytochrome P-450, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Its efficacy extends to a range of fungal infections, including dermatophytosis, onychomycosis, and various systemic infections such as aspergillosis and candidiasis .

Synthesis Analysis

The synthesis of itraconazole and its analogues has been a subject of interest to enhance its biological activity and to understand the structure-activity relationship. The triazole functionality is crucial for its antifungal properties, and modifications to the itraconazole side chain have been explored to increase potency against endothelial cell proliferation and hedgehog (Hh) signaling pathways. These modifications have led to the development of analogues with increased potency and provided insights into the optimal configuration around the dioxolane ring of the itraconazole scaffold .

Molecular Structure Analysis

Itraconazole's molecular structure is characterized by the presence of a triazole ring, which is essential for its mechanism of action. The drug's efficacy as an antifungal agent is attributed to its high affinity for fungal cytochrome P-450 enzymes. The structure-activity relationship studies indicate that the triazole functionality is required for the inhibition of angiogenesis, a process that is also targeted by itraconazole for its anticancer properties .

Chemical Reactions Analysis

Itraconazole interacts with various therapeutic agents, which can limit its clinical use due to potential drug interactions. Its ability to inhibit the Hedgehog signaling pathway, which is crucial for the development of basal cell carcinoma, is one of the chemical reactions that extend its use beyond antifungal therapy. Itraconazole has been shown to reduce Hedgehog pathway activity and tumor size in human basal cell carcinoma tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of itraconazole, such as its poor water solubility, have led to the development of alternative formulations to improve its absorption and bioavailability. Cyclodextrin-based formulations, both oral and intravenous, have been created to enhance the solubility of itraconazole, resulting in improved blood and tissue levels and greater efficacy for various indications, especially in patients with absorption issues 10.

Relevant Case Studies

Clinical trials have demonstrated the effectiveness of itraconazole in treating a wide range of fungal infections. For instance, in the treatment of basal cell carcinoma, itraconazole has shown anti-tumor activity by reducing cell proliferation and tumor area. Patients with multiple nonbiopsied tumors achieved partial response or had stable disease . Additionally, itraconazole has been repurposed as an anticancer chemotherapeutic, inhibiting angiogenesis and Hedgehog signaling pathways, which are implicated in cancer growth . In the context of enterovirus replication, itraconazole has been identified as a broad-spectrum inhibitor, targeting the oxysterol-binding protein and disrupting virus-induced membrane alterations essential for viral replication .

Scientific Research Applications

1. Antifungal Activity and Effectiveness in Aspergillosis Itraconazole, a triazole derivative, exhibits significant antifungal activity, particularly effective in treating aspergillosis. It has shown efficacy in experimental models of aspergillosis and demonstrates activity against various species and strains of Aspergillus. Morphological destruction of inoculated hyphae and complete inhibition of hyphal outgrowth in culture have been observed with itraconazole, highlighting its potential in clinical applications for disseminated aspergillosis (van Cutsem et al., 1984).

2. Anticancer Potential in Glioblastoma In recent studies, itraconazole has shown promise as a novel anticancer agent. Specifically, it inhibits the proliferation of glioblastoma cells both in vitro and in vivo. This effect is primarily due to the induction of autophagy in cancer cells, a process that itraconazole seems to activate. The drug retards cholesterol trafficking from late endosomes and lysosomes to the plasma membrane, suppressing AKT1-MTOR signaling, which leads to autophagy induction and inhibition of cell proliferation. These findings suggest a potential new therapeutic application of itraconazole in the management of glioblastoma (Liu et al., 2014).

3. Role in Treating Various Superficial and Systemic Mycoses Itraconazole has demonstrated effectiveness in a wide range of superficial and more serious 'deep' fungal infections. It is highly effective against dermatophyte or yeast infections, with response rates generally above 80%. Additionally, it has shown good to excellent response rates in diseases like paracoccidioidomycosis, histoplasmosis, sporotrichosis, blastomycosis, systemic candidiasis, coccidioidomycosis, chromomycosis, aspergillosis, and cryptococcosis. These findings underline its broad spectrum of action against human fungal pathogens (Grant & Clissold, 1989).

4. Anticancer Effects via the Hedgehog Pathway Itraconazole has been identified to impact the Hedgehog pathway, contributing to its anticancer effects. This pathway is notably activated in various cancer cells. Itraconazole acts on the smoothened receptor in the Hedgehog pathway, reducing the release of glioma-associated oncogene homolog and exerting anticancer effects, such as promoting apoptosis of cancer cells and inhibiting proliferation. This action paves the way for itraconazole's potential use as a novel anticancer drug (Wei et al., 2020).

5. Pharmacokinetics and Drug Optimization Studies on the pharmacokinetics of itraconazole have provided insights into optimizing its therapeutic use. Itraconazole is highly lipophilic and is better absorbed at low pH. Its bioavailability and interaction with other drugs, due to its potent inhibition of cytochrome P450 (CYP) 3A4, are crucial factors in determining its effectiveness and safety in various fungal infections (Poirier & Cheymol, 1998).

6. Antiangiogenic Properties and Cancer Therapy There is emerging evidence that itraconazole possesses antiangiogenic properties, which could be significant in cancer therapy. Inhibiting angiogenesis, a critical process in tumor growth, itraconazole acts on vascular endothelial growth factor receptor 2 (VEGFR2), impacting its glycosylation, trafficking, and signaling. This multifaceted action of itraconazole adds to its potential as an anticancer agent, particularly in cancers where angiogenesis plays a key role (Nacev et al., 2011).

Safety And Hazards

Itraconazole has several safety and hazard concerns. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs . It is also associated with congestive heart failure .

Future Directions

Itraconazole remains an important agent in the prevention and treatment of fungal infection. It has a broad-spectrum of activity and is available in both an intravenous and oral form making long-term use in chronic mycoses practical . Recent research works suggest itraconazole could also be used in the treatment of cancer by inhibiting the hedgehog pathway in a similar way to sonidegib .

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Itraconazole

Color/Form

Solid, Crystals from toluene

CAS RN

84625-61-6
Record name Itraconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84625-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name itraconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166.2 °C
Record name Itraconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Itraconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015298
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itraconazole
Reactant of Route 2
Reactant of Route 2
Itraconazole
Reactant of Route 3
Reactant of Route 3
Itraconazole
Reactant of Route 4
Reactant of Route 4
Itraconazole
Reactant of Route 5
Reactant of Route 5
Itraconazole
Reactant of Route 6
Reactant of Route 6
Itraconazole

Citations

For This Compound
124,000
Citations
GE Piérard, JE Arrese… - Expert opinion on …, 2000 - Taylor & Francis
… Itraconazole is less effective in the treatment of chromomycosis … , itraconazole has proven to be a valuable addition to the antifungal drugs currently available for treatment. Itraconazole …
Number of citations: 93 www.tandfonline.com
K De Beule, J Van Gestel - Drugs, 2001 - Springer
… Itraconazole is a triazole antifungal agent that has a broad spectrum of activity and is … Itraconazole is highly efficacious, particularly because its main metabolite, hydroxy-itraconazole, …
Number of citations: 345 link.springer.com
J Heykants, A Van Peer, V Van de Velde… - mycoses, 1989 - Wiley Online Library
… One of them, hydroxy‐itraconazole, is … the itraconazole levels measured by a specific HPLC‐method. Distribution studies have shown that therapeutically active levels of itraconazole …
Number of citations: 457 onlinelibrary.wiley.com
K De Beule - International journal of antimicrobial agents, 1996 - Elsevier
Itraconazole is an orally active, broad-spectrum, triazole antifungal agent which has a higher affinity for fungal cytochrome P-450 than ketoconazole but a low affinity for mammalian …
Number of citations: 132 www.sciencedirect.com
DW Denning, K Venkateswarlu, KL Oakley… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… to the effect of itraconazole on sterol 14 demethylation, and intracellular [3H]itraconazole concentrations found in susceptible isolates. Resistance to itraconazole in A. fumigatus is …
Number of citations: 594 journals.asm.org
RM Tucker, Y Haq, DW Denning… - Journal of Antimicrobial …, 1990 - academic.oup.com
Itraconazole was administered at doses of 50–400 mg/day to 189 patients with a variety of systemic mycoses for a median of five months. Adverse reactions possibly due to itraconazole …
Number of citations: 244 academic.oup.com
T Kantola, KT Kivistö… - Clinical Pharmacology & …, 1998 - Wiley Online Library
… The aim of this study was to characterize the effect of itraconazole on the pharmacokinetits … its metabolites by itraconazole. Concomitant use of itraconazole and other potent inhibitors …
Number of citations: 371 ascpt.onlinelibrary.wiley.com
JM Poirier, G Cheymol - Clinical pharmacokinetics, 1998 - Springer
… Among the metabolites, hydroxy-itraconazole is of particular interest because its antifungal … times higher than that of itraconazole. Mean total itraconazole blood clearance determined in …
Number of citations: 203 link.springer.com
H Van Cauteren, J Heykants… - Reviews of infectious …, 1987 - academic.oup.com
… demonstrated that itraconazole, unlike … that itraconazole has a high tissue affinity and a longer half-life than ketoconazole. These pharmacologic observations suggest that itraconazole …
Number of citations: 162 academic.oup.com
DW Denning, RM Tucker, LH Hansen… - The American journal of …, 1989 - Elsevier
… We present our experience with itraconazole therapy of 21 … with aspergillosis treated with itraconazole. Eleven of these … On the basis of our experience, we believe that itraconazole …
Number of citations: 449 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.